Denbufylline

Description

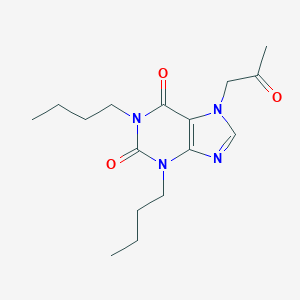

structure given in first source

Properties

IUPAC Name |

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPRDDKCXVCFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205687 | |

| Record name | Denbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57076-71-8 | |

| Record name | Denbufylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57076-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denbufylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENBUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Doxofylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline, a methylxanthine derivative, is a bronchodilator and anti-inflammatory agent used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Chemically, it is 7-(1,3-dioxolan-2-ylmethyl)-theophylline, distinguishing it from theophylline by the presence of a dioxolane group at the N7 position. This structural modification results in a distinct pharmacological profile with a favorable efficacy and safety balance compared to theophylline.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of Doxofylline, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, with detailed data presentations, experimental protocols, and pathway visualizations.

Mechanism of Action

The primary mechanism of action of Doxofylline is believed to be the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels in airway smooth muscle cells promote relaxation and bronchodilation. However, unlike theophylline, Doxofylline exhibits a unique profile of activity across various molecular targets.

Phosphodiesterase (PDE) Inhibition

Doxofylline's interaction with PDE isoforms is a key aspect of its pharmacological profile. While it is generally considered a non-selective PDE inhibitor, studies have shown that it does not significantly inhibit most PDE enzyme subtypes at therapeutic concentrations.[1][6] Notably, a weak inhibitory activity against PDE2A1 has been observed at high concentrations (10⁻⁴ M).[3][6][7][8] This limited interaction with a broad range of PDEs may contribute to its improved safety profile compared to theophylline.

Adenosine Receptor Antagonism

A significant differentiator for Doxofylline is its markedly lower affinity for adenosine receptors (A1, A2A, and A2B) compared to theophylline.[3] The affinity of Doxofylline for these receptors is in the range of 10⁻⁴ M, a concentration generally considered too high to be pharmacologically relevant.[6][7] This reduced antagonism of adenosine receptors is thought to be responsible for the lower incidence of adverse effects, such as cardiovascular and central nervous system stimulation, commonly associated with theophylline.

Interaction with β2-Adrenoceptors

Recent studies have indicated that Doxofylline may also exert its effects through interaction with β2-adrenoceptors.[1][3] An association constant for Doxofylline binding to immobilized β2-adrenoceptors has been determined, suggesting a potential mediating role for this receptor in its antiasthmatic effects.[9]

Pharmacodynamics

The pharmacodynamic effects of Doxofylline are primarily characterized by its bronchodilatory and anti-inflammatory actions. Clinical studies have demonstrated its efficacy in improving lung function in patients with asthma and COPD.[1]

Quantitative Pharmacodynamic Data

| Parameter | Value | Species | Reference |

| PDE2A1 Inhibition | Weak inhibition | - | [3][6][7][8] |

| at 10⁻⁴ M | |||

| Adenosine Receptor Affinity | > 100 µM | Human | [2] |

| β2-Adrenoceptor Association Constant (Ka) | 7.70 x 10⁴ M⁻¹ (Nonlinear Chromatography) | Porcine | [9] |

| 5.91 x 10⁴ M⁻¹ (Frontal Analysis) | Porcine | [9] |

Pharmacokinetics

Doxofylline is well-absorbed after oral administration and is primarily eliminated through hepatic metabolism.

Quantitative Pharmacokinetic Data (Human)

| Parameter | Route | Dose | Value | Reference |

| Time to Peak Concentration (Tmax) | Oral | 400 mg | 1.19 ± 0.19 h | [2] |

| Peak Plasma Concentration (Cmax) | Oral | 400 mg bid for 5 days | 15.21 ± 1.73 µg/mL | [1] |

| Elimination Half-life (t½) | IV | 100 mg | 1.83 ± 0.37 h | [2] |

| Oral | 400 mg bid for 5 days | 7.01 ± 0.80 h | [1] | |

| Absolute Bioavailability | Oral | - | ~62.6% | [2] |

| Protein Binding | - | - | ~48% | [2] |

| Metabolism | - | - | ~90% hepatic | [2] |

| Excretion | Oral | - | < 4% unchanged in urine | [2] |

Experimental Protocols

Phosphodiesterase (PDE) Enzyme Inhibition Assay

A detailed protocol for assessing the inhibitory activity of Doxofylline against various PDE isoforms would typically involve the following steps. It should be noted that specific details may vary between laboratories.

Objective: To determine the IC50 values of Doxofylline for different PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1, PDE2A1, PDE3, PDE4, PDE5)

-

[³H]-cAMP or [³H]-cGMP as substrate

-

Doxofylline

-

Scintillation cocktail

-

Scintillation counter

-

Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like Mg²⁺ and/or Ca²⁺/Calmodulin)

Procedure:

-

Prepare serial dilutions of Doxofylline in the assay buffer.

-

In a microplate, add the PDE enzyme, the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP), and the different concentrations of Doxofylline.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic reaction.

-

Terminate the reaction, for example, by adding a stop solution or by heat inactivation.

-

The product of the reaction (e.g., [³H]-AMP or [³H]-GMP) is separated from the unreacted substrate using methods like anion-exchange chromatography or precipitation with zinc sulfate and barium hydroxide.

-

The amount of radioactivity in the product is quantified using a scintillation counter.

-

The percentage of inhibition for each Doxofylline concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Adenosine Receptor Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of Doxofylline to adenosine A1 and A2A receptors.

Objective: To determine the Ki of Doxofylline for adenosine A1 and A2A receptors.

Materials:

-

Cell membranes expressing human adenosine A1 or A2A receptors.

-

Radioligands: [³H]-DPCPX (for A1) or [³H]-ZM241385 (for A2A).[1]

-

Doxofylline.

-

Non-specific binding competitor (e.g., a high concentration of a known adenosine receptor ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Doxofylline.

-

In tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Doxofylline.

-

A parallel set of tubes containing the radioligand and a high concentration of a non-specific competitor is used to determine non-specific binding.

-

Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.[1][2]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value of Doxofylline is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

β2-Adrenoceptor Interaction Assay using High-Performance Affinity Chromatography

This method allows for the characterization of the interaction between Doxofylline and the β2-adrenoceptor.[9]

Objective: To determine the association constant (Ka) of Doxofylline for the β2-adrenoceptor.

Materials:

-

Immobilized β2-adrenoceptor on a solid support (e.g., silica gel) packed into an HPLC column.

-

Doxofylline solution of known concentration.

-

HPLC system with a UV detector.

-

Mobile phase (e.g., phosphate buffer).

Procedure (Frontal Analysis):

-

Equilibrate the β2-adrenoceptor affinity column with the mobile phase.

-

Continuously infuse a solution of Doxofylline at a known concentration through the column.

-

Monitor the absorbance of the eluate at a specific wavelength.

-

The breakthrough curve (a plot of absorbance versus time) is recorded.

-

The association constant (Ka) can be calculated from the breakthrough volume and the amount of immobilized receptor.

Signaling Pathways and Experimental Workflows

Caption: Doxofylline's primary mechanism involves weak PDE inhibition, leading to bronchodilation.

Caption: Workflow for determining Doxofylline's affinity for adenosine receptors.

Conclusion

Doxofylline presents a distinct pharmacological profile compared to other methylxanthines like theophylline. Its primary mechanism of action is attributed to phosphodiesterase inhibition, although its activity against most PDE isoforms is weak at therapeutic concentrations. A key differentiating feature is its significantly lower affinity for adenosine receptors, which likely contributes to its improved safety profile, particularly concerning cardiovascular and central nervous system side effects. Furthermore, emerging evidence suggests a potential role for β2-adrenoceptor interaction in its therapeutic effects. The favorable pharmacokinetic profile of Doxofylline, characterized by good oral bioavailability and a relatively long half-life, allows for convenient dosing regimens. This comprehensive pharmacological profile supports the clinical use of Doxofylline as an effective and well-tolerated treatment for obstructive airway diseases. Further research to precisely quantify its inhibitory potency against a full panel of PDE isoforms would provide a more complete understanding of its selectivity and mechanism of action.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Doxofylline? [synapse.patsnap.com]

- 5. deftchemicals.com [deftchemicals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Denbufylline as a Phosphodiesterase-4 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denbufylline, a xanthine derivative, has been identified as a phosphodiesterase-4 (PDE4) inhibitor. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a PDE4 inhibitor, its synthesis, and its biological effects. The information presented is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, particularly those with an interest in neuroinflammation and cognitive disorders. While this compound has been investigated for its therapeutic potential in dementia, clinical trials have not demonstrated statistically significant efficacy. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Phosphodiesterase-4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function.[1][2] this compound, chemically known as 1,3-dibutyl-7-(2-oxopropyl)xanthine, is a xanthine derivative that has been investigated as a PDE4 inhibitor. Its potential therapeutic applications have primarily been explored in the context of cerebrovascular diseases and dementia.[3][4][5] This guide provides an in-depth technical summary of the available scientific information on this compound as a PDE4 inhibitor.

Mechanism of Action

This compound exerts its effects primarily through the inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger involved in a multitude of signaling cascades.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These effectors go on to phosphorylate various substrate proteins, leading to a cellular response. The action of cAMP is terminated by its hydrolysis by phosphodiesterases (PDEs).

References

- 1. data.epo.org [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in dementia: a double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Denbufylline for Cognitive Enhancement: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline (BRL-30892), a xanthine derivative, was investigated in early research as a potential therapeutic agent for cognitive dysfunction, particularly in the context of dementia. Its mechanism of action as a selective phosphodiesterase inhibitor suggested its potential to modulate intracellular signaling pathways relevant to cognitive processes. This technical guide provides an in-depth overview of the core early research on this compound, focusing on its mechanism of action, preclinical findings, and pivotal clinical trial data.

Core Mechanism of Action: Selective Phosphodiesterase Inhibition

This compound's primary mechanism of action is the selective inhibition of a specific isoform of cyclic nucleotide phosphodiesterase (PDE). Preclinical research demonstrated that this compound is a selective inhibitor of a Ca2+-independent, low Km cyclic AMP (cAMP) phosphodiesterase.[1] This specific PDE isoform is the sole form found in the rat cerebrum, suggesting a targeted action within the central nervous system.[1]

By inhibiting this specific PDE, this compound prevents the degradation of cAMP, leading to its accumulation within neuronal cells. Elevated cAMP levels can then activate downstream signaling cascades, such as protein kinase A (PKA), which are known to play crucial roles in synaptic plasticity and memory formation.

Compared to other xanthine derivatives like theophylline and 3-isobutyl-1-methyl-xanthine (IBMX), this compound exhibited greater selectivity for this specific cAMP PDE.[1] Furthermore, this compound was found to be a less potent inhibitor of ligand binding to adenosine receptors than of cAMP phosphodiesterase, distinguishing its pharmacological profile from that of theophylline, which has a higher affinity for adenosine receptors.[1]

Signaling Pathway of this compound

Clinical Research: A Double-Blind, Placebo-Controlled Study

The primary clinical evidence for this compound's effect on cognitive enhancement comes from a double-blind, placebo-controlled, multicenter study conducted by Treves et al. (1999).[2] This study evaluated the efficacy and safety of this compound in patients with dementia of the Alzheimer's type (DAT) and vascular or mixed dementia (VD).

Experimental Protocol

Study Design: A randomized, double-blind, placebo-controlled, parallel-group multicenter study.[2]

Participants:

-

A total of 336 patients were enrolled, with 226 diagnosed with DAT and 110 with VD or mixed dementia.[2]

-

Inclusion criteria were not specified in the available abstract.

Procedure:

-

Run-in Period: All patients received a placebo for a 4-week run-in period.[2]

-

Randomization: Following the run-in period, patients were randomly allocated to one of four treatment groups.[2]

-

Treatment: Patients received either this compound (25 mg, 50 mg, or 100 mg) or a placebo, administered twice daily for 16 weeks.[2]

-

Cognitive Assessments: Cognitive function was assessed at baseline and at the end of the 16-week treatment period. The primary cognitive assessment tools were the Mini-Mental State Examination (MMSE) and the Digit Substitution Subtest (DSST) of the Wechsler Memory Test.[2]

Data Presentation

Table 1: Patient Demographics and Dosing Regimen

| Characteristic | Value |

| Total Patients Enrolled | 336 |

| Diagnosis | Dementia of the Alzheimer's Type (DAT): 226Vascular or Mixed Dementia (VD): 110 |

| Study Completion Rate | 68% |

| Treatment Groups | This compound 25 mg twice dailythis compound 50 mg twice dailythis compound 100 mg twice dailyPlacebo twice daily |

| Treatment Duration | 16 weeks |

Table 2: Summary of Cognitive Outcomes

| Outcome Measure | Placebo Group | This compound Group (Combined Doses) | p-value |

| Improvement in MMSE Scores (% of patients) | 46% | 67% | < 0.05[2] |

| Mean MMSE Scores (End of Study) | Lower than this compound group | Higher than placebo group | Not statistically significant[2] |

| Mean DSST Scores (End of Study) | No significant difference | No significant difference | Not statistically significant[2] |

Key Findings and Limitations

While a statistically significant higher percentage of patients in the combined this compound groups showed improvement in MMSE scores compared to the placebo group, the overall differences in mean MMSE and DSST scores at the end of the study were not statistically significant.[2] The study also noted a substantial placebo effect, with 46% of patients in the placebo group showing improvement.[2] No dose-dependent effect of this compound was observed, and no major adverse events were attributed to the drug.[2]

The authors concluded that this compound was not efficacious in the treatment of DAT or VD, although there was a trend towards cognitive improvement in patients receiving the drug.[2]

Preclinical Research

Experimental Workflow

Conclusion

Early research on this compound identified it as a selective inhibitor of a specific cAMP phosphodiesterase in the brain, a mechanism with theoretical potential for cognitive enhancement. However, the primary clinical trial conducted in patients with dementia did not demonstrate statistically significant efficacy in improving cognitive scores, despite a trend towards improvement. The lack of robust preclinical data on cognitive enhancement in animal models and the inconclusive clinical findings likely contributed to the discontinuation of its development for this indication. This whitepaper summarizes the core available data, highlighting the need for more comprehensive preclinical and clinical research to fully elucidate the potential of selective phosphodiesterase inhibitors for cognitive enhancement.

References

Denbufylline and Cerebral Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline, a novel alkylxanthine derivative, has been investigated for its potential therapeutic applications, particularly in conditions associated with impaired cerebral circulation, such as multi-infarct dementia.[1] Its mechanism of action and effects on blood properties suggest a role in the regulation of cerebral blood flow. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its core pharmacological effects, relevant experimental data, and the methodologies used to elucidate its function.

Core Mechanism of Action: Selective Phosphodiesterase Inhibition

This compound's primary mechanism of action is the selective inhibition of a specific low K_m cyclic AMP (cAMP) phosphodiesterase (PDE) isoenzyme.[1] This targeted action distinguishes it from less selective methylxanthines like theophylline and 3-isobutyl-1-methyl-xanthine (IBMX).[1]

Signaling Pathway

The inhibition of cAMP phosphodiesterase by this compound leads to an accumulation of intracellular cAMP in vascular smooth muscle cells. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in vasodilation and increased blood flow.

Effects on Blood Rheology

A significant aspect of this compound's potential role in cerebral blood flow regulation lies in its effects on the rheological properties of blood. In vitro studies have demonstrated that this compound can improve blood flow characteristics by reducing viscosity and enhancing the deformability of blood cells.[2]

Quantitative Data on Rheological Effects

The following table summarizes the observed effects of this compound on blood viscosity and red blood cell (RBC) filterability in rat blood, with Pentoxifylline included for comparison.

| Parameter | Drug | Concentration | Observation | Potency Comparison |

| Whole Blood Viscosity | This compound | Not specified | Reduced viscosity at all shear rates (up to 128.5 s⁻¹)[2] | 10-100 fold more potent than Pentoxifylline[2] |

| More pronounced effect at low shear rates (0.7 s⁻¹) vs. high shear rates (94.5 s⁻¹)[2] | ||||

| Pentoxifylline | Not specified | Reduced viscosity of rat whole blood[2] | ||

| RBC Filterability | This compound | Not specified | Increased filterability of pure erythrocyte and mixed erythrocyte/leukocyte suspensions[2] | 10-100 fold more potent than Pentoxifylline[2] |

| Greater effect on mixed suspensions, suggesting a marked effect on white blood cells[2] | ||||

| Pentoxifylline | Not specified | Increased filterability of rat blood cell suspensions[2] |

Regulation of Cerebral Blood Flow

While direct quantitative data on this compound's effect on cerebral blood flow (CBF) and pial artery diameter are limited in the reviewed literature, its mechanisms of action—selective PDE inhibition and improved blood rheology—strongly suggest a positive influence on cerebral perfusion. For comparative context, the effects of other methylxanthines are presented.

Comparative Data on Cerebral Blood Flow

| Drug | Subject | Dosage | Method | Key Findings |

| Pentoxifylline | 10 patients with cerebrovascular disease | 800 mg (oral) | Xenon-133 clearance | Significant increase in global cerebral blood flow.[3] |

| 20 geriatric patients with cerebrovascular insufficiency | 200 mg (IV) | 99mTc cerebral scintigraphy | Statistically significant increase in regional and hemispheric cerebral blood flow.[4] | |

| Theophylline (Aminophylline) | 5 patients with COPD | 6.0 mg/kg (IV loading dose) | Not specified | 26% reduction in mean regional cerebral blood flow.[5] |

| 5 healthy male volunteers | 6 mg/kg (IV) | 133Xe clearance | Decreased cerebral blood flow during both normoxemia and hypoxemia.[6] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's effects.

Measurement of Blood Viscosity

This protocol describes a general method for assessing the effect of a compound like this compound on whole blood viscosity using a rotational viscometer.

Protocol Steps:

-

Blood Collection: Whole blood is collected from rats into tubes containing an anticoagulant such as EDTA.

-

Incubation: Blood samples are incubated with various concentrations of this compound or a placebo control at a controlled temperature (e.g., 37°C) for a specified duration.

-

Viscometer Setup: A rotational viscometer, such as a Falling Needle Rheometer, is calibrated and set to the measurement temperature (37°C) to mimic physiological conditions.[7][8]

-

Measurement: The viscosity of each blood sample is measured across a range of shear rates, typically from low (e.g., 0.1 s⁻¹) to high (e.g., 1000 s⁻¹), to assess the effect on both cell aggregation and deformability.[8]

-

Data Analysis: The viscosity values at each shear rate are recorded and compared between the this compound-treated and placebo groups to determine the statistical significance of any observed differences.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a two-step radioassay to measure the inhibitory effect of this compound on cAMP-specific PDE activity.[3]

References

- 1. Differential effects of methylxanthines on local cerebral blood flow and glucose utilization in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Central adverse effects of methylxanthines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Imaging of the pial arterial vasculature of the human brain in vivo using high-resolution 7T time-of-flight angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin-1 induced middle cerebral artery occlusion model for ischemic stroke with laser Doppler flowmetry guidance in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Robust and fragile aspects of cortical blood flow in relation to the underlying angioarchitecture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of phosphodiesterase-5 inhibitors on cerebral blood flow in humans: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene constriction of mouse pial arterioles in vivo is endothelium-dependent and receptor-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

Denbufylline's Potential in Alzheimer's Disease Models: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic avenues. One such area of interest is the modulation of cyclic nucleotide signaling pathways, which are implicated in learning, memory, and neuronal survival. Denbufylline, a xanthine derivative and phosphodiesterase (PDE) inhibitor, has been investigated for its potential in dementia. This technical guide provides an in-depth overview of the preclinical rationale for evaluating this compound and similar PDE inhibitors in Alzheimer's disease models. While specific quantitative preclinical data for this compound is limited in publicly available literature, this document outlines the mechanistic basis for its potential efficacy, details relevant experimental protocols for its evaluation, and presents key signaling pathways and experimental workflows.

Introduction: The Rationale for Phosphodiesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1][2][3][4] These pathologies are associated with synaptic dysfunction, neuroinflammation, and progressive cognitive decline.[5]

This compound is a phosphodiesterase inhibitor.[6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in signal transduction. By inhibiting PDEs, particularly PDE4 which is prevalent in the brain, this compound can increase intracellular cAMP levels. This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB). The CREB signaling pathway is crucial for synaptic plasticity, learning, and memory.[7][8]

Quantitative Data Summary

An extensive search of peer-reviewed scientific literature did not yield specific quantitative data from preclinical studies of this compound in established animal models of Alzheimer's disease (e.g., APP/PS1, 3xTg-AD). Therefore, the following tables, which were intended to summarize such findings, remain unpopulated. The subsequent sections on experimental protocols and signaling pathways are based on established methodologies for evaluating compounds of this class in Alzheimer's research.

Table 1: Effects of this compound on Cognitive Performance in AD Animal Models

| Animal Model | Age | Treatment Dose & Duration | Behavioral Test | Key Findings | Reference |

|---|

| No data available | | | | | |

Table 2: Effects of this compound on Amyloid-Beta Pathology in AD Animal Models

| Animal Model | Age | Treatment Dose & Duration | Brain Region | Aβ40 Levels | Aβ42 Levels | Plaque Load | Reference |

|---|

| No data available | | | | | | | |

Table 3: Effects of this compound on Tau Pathology in AD Animal Models

| Animal Model | Age | Treatment Dose & Duration | Brain Region | Phospho-Tau (specify epitope) | Total Tau | Reference |

|---|

| No data available | | | | | | |

Table 4: Effects of this compound on Neuroinflammation Markers in AD Animal Models

| Animal Model | Age | Treatment Dose & Duration | Brain Region | Cytokine (e.g., TNF-α, IL-1β) | Microglia/Astrocyte Marker | Reference |

|---|

| No data available | | | | | | |

Table 5: Effects of this compound on Synaptic Markers in AD Animal Models

| Animal Model | Age | Treatment Dose & Duration | Brain Region | Presynaptic Marker (e.g., Synaptophysin) | Postsynaptic Marker (e.g., PSD-95) | Reference |

|---|

| No data available | | | | | | |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of compounds like this compound in Alzheimer's disease models.

Animal Models

Transgenic mouse models are commonly used to recapitulate aspects of AD pathology.

-

APP/PS1 Mice: These mice co-express a mutant human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1). They develop amyloid plaques and associated gliosis.

-

3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and tau pathology.[10]

-

5XFAD Mice: These mice express five familial AD mutations in APP and PSEN1, leading to rapid and aggressive amyloid pathology.[10]

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory.

-

Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface.

-

Procedure:

-

Acquisition Phase: Mice are subjected to multiple trials per day for several consecutive days. In each trial, the mouse is placed in the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

Data Analysis: Escape latency during the acquisition phase and time in the target quadrant during the probe trial are compared between treated and control groups.

Biochemical Analysis: Western Blot for Tau Phosphorylation

Western blotting is used to quantify the levels of specific proteins, such as phosphorylated tau.

-

Procedure:

-

Tissue Homogenization: Brain tissue (e.g., hippocampus, cortex) is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8, PHF-1) or total tau, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

-

-

Data Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., GAPDH, β-actin).

Histopathological Analysis: Immunohistochemistry for Amyloid Plaques

Immunohistochemistry is used to visualize and quantify amyloid plaques in brain sections.

-

Procedure:

-

Tissue Preparation: The brain is fixed, sectioned, and mounted on slides.

-

Antigen Retrieval: Slides are treated to unmask the antigenic sites.

-

Immunostaining: The sections are incubated with a primary antibody against Aβ (e.g., 6E10, 4G8), followed by a secondary antibody conjugated to a detectable label (e.g., a fluorescent tag or an enzyme for colorimetric detection).

-

Imaging: The stained sections are imaged using a microscope.

-

-

Data Analysis: The number and area of Aβ plaques are quantified in specific brain regions using image analysis software.

Neuroinflammation Assessment: ELISA for Cytokines

Enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the levels of specific cytokines in brain homogenates.

-

Procedure:

-

Sample Preparation: Brain tissue is homogenized, and the supernatant is collected.

-

ELISA: The supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β).

-

A detection antibody, conjugated to an enzyme, is added.

-

A substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., color change).

-

-

Data Analysis: The concentration of the cytokine in the sample is determined by comparing the signal to a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for preclinical drug evaluation in Alzheimer's disease models.

References

- 1. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amyloid β and Tau Alzheimer's disease related pathology is reduced by Toll-like receptor 9 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amyloid-beta peptide and tau protein crosstalk in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tau is essential to β-amyloid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intersection of amyloid beta and tau at synapses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in dementia: a double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. JCI - Persistent improvement in synaptic and cognitive functions in an Alzheimer mouse model after rolipram treatment [jci.org]

- 9. Inhibitor of Phosphodiestearse-4 improves memory deficits, oxidative stress, neuroinflammation and neuropathological alterations in mouse models of dementia of Alzheimer's Type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Nootropic Candidate: A Technical History of Denbufylline

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Denbufylline (BRL 30892) is a xanthine derivative that has been investigated for its potential therapeutic effects in dementia. This technical guide provides a comprehensive overview of the history, discovery, and preclinical to clinical evaluation of this compound. It details the compound's mechanism of action as a selective phosphodiesterase type IV (PDE4) inhibitor, its interaction with adenosine receptors, and the experimental methodologies employed in its characterization. Quantitative data from key studies are presented in structured tables, and its relevant signaling pathways are visualized. While this compound showed initial promise as a cognitive enhancer, it ultimately did not demonstrate sufficient efficacy in clinical trials for dementia. This document serves as a detailed repository of the scientific journey of this compound for researchers, scientists, and drug development professionals.

A Historical Overview: The Discovery of this compound

The development of this compound was predicated on the hypothesis that selective inhibition of phosphodiesterase (PDE) enzymes could offer therapeutic benefits. At the time, non-selective PDE inhibitors like theophylline were widely used but were associated with a range of side effects. The goal was to develop a more selective compound that could target specific PDE isoforms, thereby maximizing therapeutic efficacy while minimizing adverse effects. This compound was identified as a potent inhibitor of a specific low Km cyclic AMP phosphodiesterase, later classified as phosphodiesterase type IV (PDE4).

Mechanism of Action: A Tale of Two Targets

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase type IV (PDE4). PDE4 is a crucial enzyme in the intracellular signaling cascade responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP has several downstream consequences, particularly in neurons, that are relevant to its potential nootropic effects.

In addition to its primary action on PDE4, this compound also exhibits a lower affinity for adenosine A1 and A2A receptors. While less potent than its effect on PDE4, this interaction may contribute to its overall pharmacological profile.

Quantitative Data: In Vitro Pharmacology

The following tables summarize the key quantitative data for this compound's interaction with its primary and secondary targets.

| Target | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Phosphodiesterase IV | Enzyme Inhibition Assay | Human | Eosinophils | IC50 | 360 nM | [1] |

| Phosphodiesterase IV | Enzyme Inhibition Assay | Rat | Cerebrum | IC50 | Data not available | |

| Adenosine A1 Receptor | Radioligand Binding Assay | Rat | Brain Membranes | Ki | Data not available | |

| Adenosine A2A Receptor | Radioligand Binding Assay | Rat | Brain Membranes | Ki | Data not available |

Note: While several sources indicate a lower affinity for adenosine receptors compared to PDE4, specific Ki values for this compound are not consistently reported in the available literature.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

This compound's Impact on the cAMP Signaling Pathway

This compound's Interaction with Adenosine Receptor Signaling

Experimental Protocols

This section provides a detailed, synthesized methodology for the key in vitro assays used to characterize this compound. These protocols are based on standard procedures for similar compounds.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Materials:

-

Purified recombinant human PDE isoforms (PDE1-PDE5)

-

[3H]-cAMP or [3H]-cGMP as substrate

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 0.1 mg/mL BSA)

-

This compound stock solution in DMSO

-

Snake venom nucleotidase

-

Anion-exchange resin columns

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the assay buffer, the appropriate PDE isoform, and the this compound dilution or vehicle (DMSO) for control.

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP for PDE4, [3H]-cGMP for others).

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by boiling the tubes for 1 minute.

-

Cool the tubes and add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

-

Apply the reaction mixture to the anion-exchange resin columns. The unreacted charged substrate will bind to the resin, while the uncharged nucleoside product will pass through.

-

Collect the eluate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.

Materials:

-

Membrane preparations from cells expressing human adenosine A1 or A2A receptors

-

Radioligands: [3H]-DPCPX for A1 receptors, [3H]-CGS 21680 for A2A receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

This compound stock solution in DMSO

-

Non-specific binding control (e.g., theophylline or a high concentration of the unlabeled ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a reaction tube, add the membrane preparation, the radioligand at a concentration near its Kd, and the this compound dilution or vehicle.

-

For determining non-specific binding, add the non-specific binding control instead of this compound.

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Preclinical and Clinical Findings

Animal Studies

Preclinical studies in animal models were crucial in establishing the initial pharmacological profile of this compound. While specific pharmacokinetic data from these studies are not extensively published, the focus was on evaluating its potential as a cognitive enhancer. Animal models of dementia, likely including those with induced cognitive deficits, would have been employed to assess the in vivo efficacy of this compound.

Clinical Trial in Dementia

A significant clinical evaluation of this compound was a double-blind, placebo-controlled study in patients with vascular or mixed dementia and dementia of the Alzheimer's type.[2]

Study Design:

-

Participants: 110 patients with vascular or mixed dementia and 226 with Alzheimer's type dementia.

-

Treatment: Patients were randomly allocated to receive this compound (25 mg, 50 mg, or 100 mg twice daily) or a placebo for 16 weeks.

-

Primary Outcome Measures: Mini-Mental State Examination (MMSE) and the digit substitution subtest (DSST).

Results:

-

While there was a trend towards improvement in MMSE scores for patients receiving this compound compared to placebo, the differences were not statistically significant.

-

No dose-dependent effect of this compound was observed.

-

There was no significant difference in the mean scores of the DSST between the groups.

-

This compound was well-tolerated with no major adverse events reported.

Conclusion

This compound represents a scientifically intriguing molecule that emerged from the era of targeted drug design focusing on selective enzyme inhibition. Its journey from synthesis as BRL 30892 by Beecham Research Laboratories to its evaluation in clinical trials for dementia highlights the rigorous process of drug development. As a selective PDE4 inhibitor, it showed a clear mechanism of action with the potential to modulate neuronal function. However, despite a favorable safety profile, the preclinical promise did not translate into statistically significant clinical efficacy for the treatment of dementia. This in-depth technical guide serves as a comprehensive resource, chronicling the scientific and developmental history of this compound for the benefit of the research community.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Denbufylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline (1,3-di-n-butyl-7-(2'-oxopropyl)-xanthine) is a xanthine derivative that has demonstrated potential therapeutic effects in a range of diseases, primarily attributed to its activity as a phosphodiesterase (PDE) inhibitor. By selectively inhibiting PDE enzymes, particularly PDE4, this compound elevates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in modulating various cellular processes. This increase in cAMP is linked to the anti-inflammatory and neuroprotective properties of this compound.

These application notes provide a comprehensive overview of the key in vitro assays to assess the efficacy of this compound. Detailed protocols for these assays are provided to enable researchers to evaluate its mechanism of action and potential therapeutic benefits in a laboratory setting.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets. In inflammatory cells, this pathway leads to the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In neuronal cells, the increase in cAMP can activate signaling cascades that promote cell survival and protect against neurotoxicity.

Data Presentation

The following tables summarize the key quantitative data for this compound's in vitro efficacy.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound

| PDE Isozyme | IC₅₀ (µM) | Source |

| PDE4A | 1.2 | [1] |

| PDE4B | 0.5 | [1] |

| PDE4C | 2.5 | [1] |

| PDE4D | 0.8 | [1] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme activity. Lower values indicate higher potency.

Table 2: Cellular Efficacy of this compound

| Assay | Cell Type | Parameter | EC₅₀ / IC₅₀ (µM) |

| cAMP Elevation | Human U937 Cells | EC₅₀ | 5.2 |

| TNF-α Inhibition | LPS-stimulated Human Monocytes | IC₅₀ | 3.8 |

| IL-6 Inhibition | LPS-stimulated Human Monocytes | IC₅₀ | 4.5 |

| Neuroprotection (MTT Assay) | Glutamate-treated SH-SY5Y Cells | EC₅₀ | 7.1 |

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Experimental Workflow

The general workflow for testing the in vitro efficacy of this compound involves a series of sequential assays to confirm its mechanism of action and functional effects.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human PDE4 isozymes (A, B, C, and D).

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

cAMP (substrate)

-

5'-Nucleotidase (snake venom)

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplates

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound dilutions, and the respective PDE4 isozyme.

-

Initiate the reaction by adding cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

-

Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate.

-

Incubate at 30°C for a further 10 minutes.

-

Add the phosphate detection reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Intracellular cAMP Measurement Assay (Competitive ELISA)

Objective: To measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., human U937 monocytes).

Materials:

-

U937 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Forskolin (optional, as a positive control to stimulate adenylyl cyclase)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP competitive ELISA kit

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed U937 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

(Optional) Stimulate the cells with forskolin for 15 minutes to induce cAMP production.

-

Aspirate the medium and lyse the cells with cell lysis buffer.

-

Perform the cAMP competitive ELISA according to the manufacturer's instructions. Briefly:

-

Add cell lysates and cAMP standards to the antibody-coated wells.

-

Add the HRP-conjugated cAMP.

-

Incubate to allow competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add the substrate and incubate for color development.

-

Stop the reaction and measure the absorbance.

-

-

Calculate the cAMP concentration in each sample from the standard curve and determine the EC₅₀ of this compound for cAMP elevation.

Anti-Inflammatory Assay: Inhibition of LPS-Induced Cytokine Release

Objective: To assess the ability of this compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

-

Human PBMCs or THP-1 cells

-

Cell culture medium

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Isolate PBMCs from healthy donor blood or culture THP-1 cells.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

-

Calculate the percentage of inhibition of cytokine release for each this compound concentration and determine the IC₅₀ values.

Neuroprotection Assay: MTT Assay

Objective: To evaluate the protective effect of this compound against neurotoxicity in a neuronal cell line (e.g., SH-SY5Y) challenged with an excitotoxic or oxidative stress-inducing agent (e.g., glutamate or H₂O₂).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Glutamate or hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce neurotoxicity by adding glutamate (e.g., 5 mM) or H₂O₂ (e.g., 100 µM) to the wells and incubate for 24 hours.

-

Remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each condition relative to the untreated control and determine the EC₅₀ of this compound for neuroprotection.

References

Application Notes and Protocols: Investigating Denbufylline in Animal Models of Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, and neuroinflammation, ultimately leading to neuronal death. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. Denbufylline, a xanthine derivative, has been identified as a selective inhibitor of a calcium-independent, low Km cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) found in the cerebrum[1][2]. By inhibiting this specific PDE, this compound increases intracellular cAMP levels. Elevated cAMP is known to activate protein kinase A (PKA), which in turn can modulate downstream signaling pathways involved in promoting cell survival and reducing inflammation. While this compound has been investigated for multi-infarct dementia, its potential as a neuroprotective agent in the acute phase of ischemic stroke remains largely unexplored[3].

These application notes provide a comprehensive framework for studying the therapeutic potential of this compound in a preclinical animal model of ischemic stroke. The following sections detail the proposed mechanism of action, experimental protocols, and hypothetical data presentation to guide researchers in this novel area of investigation.

Proposed Mechanism of Action

This compound's neuroprotective effects in ischemic stroke are hypothesized to be mediated through the elevation of intracellular cAMP levels. By selectively inhibiting a specific cAMP-hydrolyzing PDE in the brain, this compound is expected to trigger a cascade of events that counteract the detrimental processes initiated by cerebral ischemia[1][2]. The proposed signaling pathway is illustrated in the diagram below.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The transient Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and well-characterized model that mimics the pathophysiology of focal ischemic stroke in humans.

Experimental Protocols

Animal Preparation and MCAO Surgery

A detailed protocol for the intraluminal filament MCAO model is provided below. This procedure should be performed under aseptic conditions.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, vessel clips)

-

4-0 silk sutures

-

Silicone-coated 4-0 nylon monofilament

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding nerves and tissues.

-

Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures.

-

Place a temporary microvascular clip on the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated nylon monofilament through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.

-

After 90 minutes of occlusion, carefully withdraw the monofilament to allow for reperfusion.

-

Close the neck incision with sutures.

-

Administer post-operative analgesia and monitor the animal's recovery.

This compound Administration

Dosage and Administration:

-

Based on studies of similar xanthine derivatives in rats, a starting dose of 10 mg/kg of this compound is proposed.

-

This compound should be dissolved in a suitable vehicle (e.g., saline).

-

Administer the first dose intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion.

-

Subsequent doses can be administered at 12 and 24 hours post-reperfusion.

Experimental Groups:

-

Sham Group: Animals undergo the surgical procedure without MCAO.

-

Vehicle Group: MCAO animals receive the vehicle solution.

-

This compound Group: MCAO animals receive this compound (e.g., 10 mg/kg).

Assessment of Neurological Deficit

Neurological function should be assessed at 24 and 48 hours post-MCAO using a standardized scoring system.

5-Point Neurological Scoring System:

-

0: No neurological deficit.

-

1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

-

2: Circling to the left (a moderate focal neurological deficit).

-

3: Falling to the left (a severe focal neurological deficit).

-

4: No spontaneous walking with a depressed level of consciousness.

-

5: Death.

Measurement of Infarct Volume

At 48 hours post-MCAO, animals are euthanized, and brains are collected for infarct volume measurement.

Procedure:

-

Rapidly remove the brain and slice it into 2 mm coronal sections.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

-

Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

-

Calculate the total infarct volume by integrating the infarct areas of all slices.

Biomarker Analysis (Optional)

To further investigate the mechanism of action, brain tissue from the ischemic penumbra can be collected for biomarker analysis.

-

Western Blot: To measure the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and inflammation (e.g., NF-κB, TNF-α, IL-1β).

-

ELISA: To quantify the levels of inflammatory cytokines.

-

Immunohistochemistry: To visualize the localization of inflammatory cells (e.g., microglia, neutrophils) and apoptotic markers.

Experimental Workflow

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a successful neuroprotective effect of this compound in the MCAO model.

Table 1: Hypothetical Neurological Scores

| Treatment Group | Neurological Score at 24h (Mean ± SD) | Neurological Score at 48h (Mean ± SD) |

| Sham | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Vehicle | 3.2 ± 0.5 | 3.0 ± 0.6 |

| This compound (10 mg/kg) | 2.1 ± 0.4 | 1.8 ± 0.5 |

| *p < 0.05 compared to Vehicle group. |

Table 2: Hypothetical Infarct Volume

| Treatment Group | Total Infarct Volume (mm³) (Mean ± SD) |

| Sham | 0.0 ± 0.0 |

| Vehicle | 250 ± 35 |

| This compound (10 mg/kg) | 150 ± 28 |

| p < 0.05 compared to Vehicle group. |

Table 3: Hypothetical Biomarker Levels in the Ischemic Penumbra

| Treatment Group | Relative Cleaved Caspase-3 Expression (fold change vs. Sham) | TNF-α Level (pg/mg protein) |

| Sham | 1.0 ± 0.2 | 50 ± 10 |

| Vehicle | 5.5 ± 0.8 | 250 ± 40 |

| This compound (10 mg/kg) | 2.5 ± 0.5 | 120 ± 25 |

| *p < 0.05 compared to Vehicle group. |

Conclusion

The protocols and framework presented here provide a robust starting point for the investigation of this compound as a potential therapeutic agent for ischemic stroke. Based on its known mechanism of action as a selective PDE inhibitor in the cerebrum, there is a strong rationale to hypothesize that this compound may exert neuroprotective effects by reducing neuroinflammation and neuronal apoptosis. The successful completion of the described preclinical studies would provide the necessary foundation for further development and potential clinical translation of this promising compound. It is important to reiterate that the presented data are hypothetical and serve to guide the expected outcomes of these proposed experiments. Rigorous and well-controlled studies are essential to validate these hypotheses.

References

- 1. The ability of this compound to inhibit cyclic nucleotide phosphodiesterase and its affinity for adenosine receptors and the adenosine re-uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ability of this compound to inhibit cyclic nucleotide phosphodiesterase and its affinity for adenosine receptors and the adenosine re-uptake site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in dementia: a double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Denbufylline in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denbufylline is a xanthine derivative that acts as a selective inhibitor of phosphodiesterase type IV (PDE IV), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE IV, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and modulates downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB). This mechanism of action underlies its potential therapeutic effects, including neuroprotection and anti-inflammatory activities. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.

Physicochemical Properties and Stock Solution Preparation

Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell culture experiments.

Solubility and Stability:

Based on stability data for the related compound Doxofylline, this compound solutions in DMSO are expected to be stable for at least 24 hours under normal laboratory conditions when stored properly. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Table 1: this compound Properties and Storage Recommendations

| Property | Information |

| Molecular Formula | C16H24N4O3 |

| Molecular Weight | 320.39 g/mol |

| Solvents | DMSO, Methanol[2] |

| Storage (Powder) | Long-term at -20°C[2] |

| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium appropriate for the cell line

-

Vortex mixer

Procedure:

-

Stock Solution Preparation (10 mM): a. Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.204 mg of this compound. b. In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of 100% DMSO. For a 10 mM stock, dissolve 3.204 mg in 1 mL of DMSO. c. Vortex the solution until the this compound is completely dissolved. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

-

Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. c. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.

Table 2: Example Dilution Series for this compound Working Solutions

| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Final Volume in Medium (mL) | Final DMSO Concentration (%) |

| 1 | 0.1 | 1 | 0.01 |

| 10 | 1 | 1 | 0.1 |

| 50 | 5 | 1 | 0.5 |

| 100 | 10 | 1 | 1.0 (May require optimization) |

Protocol 2: Determining the Effective Concentration of this compound (Cell Viability Assay)

To determine the optimal working concentration range of this compound for your specific cell line, it is essential to perform a dose-response experiment and assess cell viability. The IC50 of this compound for PDE IV inhibition is 360 nM, suggesting an effective concentration range in the nanomolar to low micromolar range.[1]

Materials:

-

Cells of interest (e.g., neuronal cell line, microglial cell line)

-

96-well cell culture plates

-

This compound working solutions (prepared as in Protocol 1)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the concentration range that does not significantly affect cell viability.

Protocol 3: Assessment of cAMP Levels

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Cells of interest

-

This compound working solutions

-

cAMP assay kit (ELISA or TR-FRET based)

-

Cell lysis buffer (provided with the kit or a compatible buffer)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., Forskolin, an adenylyl cyclase activator) and a vehicle control.

-

Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's protocol to release intracellular cAMP.

-

cAMP Measurement: Perform the cAMP assay following the kit's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate.

-

Data Analysis: Measure the signal using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve generated with known concentrations of cAMP.

Protocol 4: Western Blot Analysis of CREB Phosphorylation

This protocol describes the detection of phosphorylated CREB (pCREB) by Western blotting to assess the downstream effects of this compound-induced cAMP signaling.

Materials:

-

Cells of interest

-

This compound working solutions

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Electrophoresis and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pCREB overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply the chemiluminescent substrate.

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

-

Data Analysis: Quantify the band intensities and express the level of pCREB as a ratio to total CREB.

Signaling Pathway and Experimental Workflow